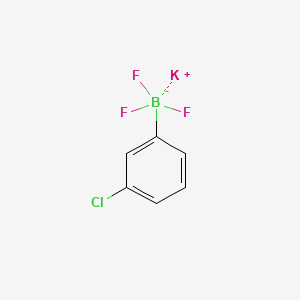

Potassium (3-chlorophenyl)trifluoroborate

描述

Evolution of Organoboron Reagents in Synthetic Chemistry

The story of organoboron chemistry's prominence is deeply intertwined with the pioneering work of Herbert C. Brown, whose exploration of hydroboration in the mid-20th century opened the door to a vast new world of synthetic possibilities. This work laid the foundation for the development of a diverse family of organoboron compounds, including boronic acids and their corresponding esters.

The true watershed moment for these reagents arrived with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction, which joins an organoboron species with an organic halide, revolutionized the construction of complex molecules, particularly biaryls, which are common motifs in pharmaceuticals and advanced materials. However, early organoboron reagents, such as boronic acids, presented challenges related to stability, purification, and stoichiometry.

Significance of Potassium Organotrifluoroborates as Stable and Versatile Reagents

In the quest for more robust and user-friendly reagents, potassium organotrifluoroborates emerged as a superior alternative to their predecessors. These compounds are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a stark contrast to the often-hygroscopic and less stable boronic acids.

The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is bonded to three fluorine atoms and one organic group. This configuration renders them less susceptible to common side reactions like protodeboronation, where the carbon-boron bond is undesirably cleaved. Their ease of preparation, typically from the corresponding boronic acid and potassium hydrogen fluoride (B91410) (KHF₂), further adds to their appeal. This stability allows for their storage for extended periods without special precautions and simplifies their handling in routine synthetic operations.

The utility of potassium organotrifluoroborates extends across a broad spectrum of chemical transformations. They are highly effective partners in Suzuki-Miyaura cross-coupling reactions and have demonstrated compatibility with a wide array of functional groups, enabling their use in complex molecular architectures.

Specific Focus on Potassium (3-chlorophenyl)trifluoroborate in Advanced Organic Transformations

Within this valuable class of reagents, this compound has proven to be a particularly useful building block. The presence of a chlorine atom on the phenyl ring provides a handle for further functionalization, while the trifluoroborate moiety serves as a robust coupling partner for the formation of new carbon-carbon bonds.

This compound is particularly valued for its role in the synthesis of substituted biaryl structures, which are of significant interest in medicinal chemistry and materials science. The palladium-catalyzed Suzuki-Miyaura coupling reaction is the primary arena where this compound demonstrates its synthetic utility. By coupling with various aryl and heteroaryl chlorides or bromides, it provides a reliable route to a diverse range of biaryl compounds.

The following data tables illustrate typical Suzuki-Miyaura cross-coupling reactions employing this compound. The conditions are based on established methodologies for the coupling of potassium aryltrifluoroborates with aryl halides. nih.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 411206-75-2 |

| Molecular Formula | C₆H₄BClF₃K |

| Molecular Weight | 218.45 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 76-80 °C |

This table is interactive. You can sort and filter the data.

Table 2: Suzuki-Miyaura Cross-Coupling of this compound with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Product |

| 1 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 | 3'-Chloro-[1,1'-biphenyl]-4-carbonitrile |

| 2 | 1-Chloro-4-methoxybenzene | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ | Toluene/H₂O | 100 | 88 | 3-Chloro-4'-methoxy-1,1'-biphenyl |

| 3 | 2-Chlorotoluene | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 | 3-Chloro-2'-methyl-1,1'-biphenyl |

This table is interactive. You can sort and filter the data.

Table 3: Suzuki-Miyaura Cross-Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Product |

| 1 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 95 | 3-Chloro-4'-nitro-1,1'-biphenyl |

| 2 | 4-Bromoanisole | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 91 | 3-Chloro-4'-methoxy-1,1'-biphenyl |

| 3 | 3-Bromotoluene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 89 | 3-Chloro-3'-methyl-1,1'-biphenyl |

This table is interactive. You can sort and filter the data.

The high yields obtained in these reactions underscore the efficiency of this compound as a coupling partner. nih.gov Its stability, ease of use, and predictable reactivity make it a valuable asset in the synthesis of complex organic molecules, continuing the legacy of innovation in organoboron chemistry.

属性

IUPAC Name |

potassium;(3-chlorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJCVRYGKNDLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635529 | |

| Record name | Potassium (3-chlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411206-75-2 | |

| Record name | Potassium (3-chlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Potassium 3 Chlorophenyl Trifluoroborate in Catalytic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions, broad substrate scope, and the low toxicity of its boron-containing byproducts. nih.govmdpi.com Potassium (3-chlorophenyl)trifluoroborate has emerged as an effective nucleophilic partner in these transformations, participating in a wide array of coupling reactions. nih.govmit.edu

The formation of biaryl structures through the coupling of two sp²-hybridized carbon centers is a fundamental application of the Suzuki-Miyaura reaction. This compound is a competent coupling partner for the synthesis of substituted biaryls. The reaction typically involves a palladium catalyst, a suitable ligand, and a base to facilitate the crucial transmetalation step. youtube.com While electron-rich aryltrifluoroborates are generally effective, even weakly nucleophilic variants can participate successfully in these couplings, sometimes with the assistance of additives like silver(I) compounds to accelerate the reaction. nih.govnih.gov The reaction conditions are generally tolerant of a wide variety of functional groups on both coupling partners. nih.gov

Below is a representative table of conditions for aryl-aryl coupling, illustrating the typical parameters used for reactions involving aryltrifluoroborates.

Table 1: Representative Conditions for Palladium-Catalyzed Aryl-Aryl Coupling

| Aryl Halide/Triflate | Boron Reagent | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Benzyl (B1604629) Bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 91 | nih.gov |

| 4-Bromoacetophenone | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ (3) | Toluene/H₂O (2:1) | 100 | 2 | 95 | mit.edu |

| 4-Bromotoluene | K[C₆F₄-4-H]BF₃ | Pd(dba)₂ (1.5) | P(t-Bu)₃ (3) | Ag₂O (1.5) / K₂CO₃ (1.5) | Dioxane | 100 | 18 | 85 | nih.gov |

| 1-Bromo-4-nitrobenzene | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 16 | 88 | nih.gov |

A significant advantage of modern catalytic systems is their ability to activate aryl chlorides, which are more economical and widely available than the corresponding bromides and iodides. nih.gov The development of catalysts based on bulky, electron-rich phosphine (B1218219) ligands has been instrumental in this area. nih.gov this compound can be effectively coupled with a diverse range of aryl and heteroaryl chlorides. mit.edunih.gov Systems employing ligands such as S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven particularly effective, leading to good to excellent yields for the synthesis of complex biaryl and heteroaryl-aryl structures. mit.edu The protocol is tolerant of numerous functional groups, including nitriles, ketones, and esters. nih.govorganic-chemistry.org

The following table summarizes typical reaction conditions for the coupling of aryltrifluoroborates with various aryl and heteroaryl chlorides.

Table 2: Cross-Coupling of Aryltrifluoroborates with Aryl and Heteroaryl Chlorides

| Aryl/Heteroaryl Chloride | Boron Reagent | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ (3) | Toluene/H₂O (2:1) | 100 | 18 | 97 | mit.edu |

| 4-Chloroanisole | Potassium dioxolanylethyltrifluoroborate | PdCl₂AᵗaPhos₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 14 | 74 | nih.gov |

| 2-Chloropyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ (3) | Toluene/H₂O (2:1) | 100 | 18 | 81 | mit.edu |

| 2-Chloroanisole | Potassium β-trifluoroborato N,N-dimethylpropanamide | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (3) | CPME/H₂O (10:1) | 90 | 16 | 79 | nih.gov |

While this compound is an arylating agent, it finds critical application in the synthesis of molecules containing aryl-alkyl and aryl-alkenyl bonds. In these reactions, the trifluoroborate provides the (3-chlorophenyl) moiety, which is coupled with an sp³- or sp²-hybridized carbon from an alkyl or alkenyl electrophile, respectively.

The coupling with sp³-hybridized carbons, particularly benzylic halides, provides a direct route to diarylmethane structures. nih.gov These reactions typically proceed in good yield with high functional group tolerance using catalysts like PdCl₂(dppf)·CH₂Cl₂. nih.gov Similarly, the stereospecific coupling with alkenyl bromides offers an efficient pathway to substituted styrenes and related structures. organic-chemistry.org The stability and ease of handling of aryltrifluoroborates make these methods highly practical. organic-chemistry.orgacs.org

Table 3: Coupling of Aryltrifluoroborates with Alkyl and Alkenyl Electrophiles

| Electrophile | Boron Reagent | Catalyst (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Benzyl Bromide | Potassium (4-methoxyphenyl)trifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 14 | 95 | nih.gov |

| 4-Nitrobenzyl Bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | CPME/H₂O (10:1) | 90 | 14 | 78 | nih.gov |

| (E)-1-Bromo-1-hexene | Potassium phenyltrifluoroborate | Pd(PPh₃)₄ (2) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 1.5 | 96 | organic-chemistry.org |

| (Z)-β-Bromostyrene | Potassium (4-fluorophenyl)trifluoroborate | Pd(PPh₃)₄ (2) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 1.5 | 95 | organic-chemistry.org |

The choice of ligand and base is paramount to the success and efficiency of the Suzuki-Miyaura coupling of this compound. The base plays a crucial role in the catalytic cycle, primarily by facilitating the transmetalation step. youtube.comyoutube.com Common inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are widely used and have proven effective in promoting the reaction. nih.govnih.gov The base is thought to activate either the organoboron species, making it more nucleophilic, or the palladium complex. nih.govacs.org

The ligand, which is coordinated to the palladium center, profoundly influences the catalyst's stability, activity, and selectivity. For challenging substrates like aryl chlorides, traditional ligands such as triphenylphosphine (B44618) (PPh₃) may be insufficient. nih.govorganic-chemistry.org The development of sterically hindered and electron-rich biaryl phosphine ligands (e.g., S-Phos, RuPhos, XPhos) has revolutionized the field, enabling the coupling of previously unreactive partners. mit.edunih.govnih.gov For sp²-sp³ couplings, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often employed successfully. nih.govresearchgate.net

Table 4: Effect of Ligands and Bases on Coupling Efficiency

| Coupling Type | Optimal Ligand | Common Bases | Key Outcome | Reference |

|---|---|---|---|---|

| Aryl Chloride Coupling | S-Phos | K₃PO₄, Cs₂CO₃ | Enables efficient coupling of less reactive chlorides. | mit.edu |

| Aryl Bromide Coupling (Vinyltrifluoroborate) | PPh₃ | Cs₂CO₃, K₂CO₃ | Good yields with standard, cost-effective ligands. | nih.gov |

| Benzylic Halide Coupling | dppf | Cs₂CO₃ | Effective for sp²-sp³ bond formation. | nih.gov |

| Alkenyl Bromide Coupling | PPh₃ (in Pd(PPh₃)₄) | Cs₂CO₃ | High yields and stereospecificity. | organic-chemistry.org |

Transmetalation, the transfer of the organic group from boron to palladium, is the mechanistically defining step of the Suzuki-Miyaura reaction and is often turnover-limiting. nih.govillinois.edu For decades, the precise mechanism of this step has been a subject of extensive investigation. nih.govillinois.edu A critical prerequisite for the transmetalation of organotrifluoroborates is their hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle. nih.gov Once the boronic acid is formed, two primary pathways for transmetalation are considered. nih.govacs.org

The two prevailing mechanistic hypotheses for transmetalation are the "boronate pathway" and the "oxo-palladium pathway". nih.govacs.org

Boronate Pathway (Path A): This pathway proposes that the base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species (e.g., [ArB(OH)₃]⁻). acs.org This activated boronate then attacks the arylpalladium(II) halide complex [Ar'PdL₂X], displacing the halide and forming a pre-transmetalation intermediate with a Pd-O-B linkage, which subsequently transfers the aryl group from boron to palladium. acs.org

Oxo-Palladium Pathway (Path B): In this alternative mechanism, the base (typically hydroxide (B78521) in aqueous media) first reacts with the arylpalladium(II) halide complex to form a more nucleophilic arylpalladium(II) hydroxide complex [Ar'PdL₂(OH)]. nih.govacs.org This palladium-hydroxo species then reacts with the neutral, Lewis acidic boronic acid, again forming a Pd-O-B linked intermediate that facilitates the aryl transfer. nih.govacs.org

Systematic kinetic studies have provided strong evidence favoring one pathway over the other under typical reaction conditions. It has been demonstrated that the stoichiometric reaction between an arylpalladium hydroxide complex and a neutral boronic acid (Path B) is several orders of magnitude faster than the reaction between an arylpalladium halide complex and a trihydroxyborate (Path A). nih.gov Given that this compound is presumed to hydrolyze to (3-chlorophenyl)boronic acid in the reaction medium, it is widely accepted that its subsequent transmetalation predominantly follows the oxo-palladium pathway, especially when using common weak bases like carbonates in aqueous solvent mixtures. nih.gov

Mechanistic Pathways of Transmetalation in Suzuki-Miyaura Reactions

Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium- and nickel-catalyzed reactions, this compound and related organotrifluoroborates are valuable substrates in a variety of other transition metal-catalyzed transformations, enabling the formation of diverse chemical bonds.

Copper-Catalyzed Cross-Coupling Reactions (e.g., with Diaryl Ditellurides)

Copper catalysis offers a cost-effective and efficient method for forging new carbon-tellurium bonds. The cross-coupling reaction between potassium aryltrifluoroborate salts and diaryl ditellurides, catalyzed by copper(II) acetate (B1210297) in the presence of bipyridine, provides a direct route to unsymmetrical diaryl tellurides. scielo.br This transformation is conducted under aerobic conditions in a mixture of DMSO and water. scielo.brresearchgate.net

The reaction is sensitive to the electronic properties of the substituents on the aryltrifluoroborate. researchgate.netscite.ai Electron-donating or neutral substituents on the aromatic ring of the trifluoroborate salt generally lead to higher yields of the desired diaryl telluride compared to those bearing electron-withdrawing groups. researchgate.net For instance, the reaction of diphenyl ditelluride with various potassium aryltrifluoroborate salts demonstrates this trend.

Table 1: Copper-Catalyzed Cross-Coupling of Diphenyl Ditelluride with Various Potassium Aryltrifluoroborate Salts

| Entry | Aryl Group of Trifluoroborate | Yield (%) |

|---|---|---|

| 1 | Phenyl | 90 |

| 2 | 4-Methylphenyl | 92 |

| 3 | 4-Methoxyphenyl | 95 |

| 4 | 3-Chlorophenyl | 75 |

| 5 | 4-Chlorophenyl | 78 |

| 6 | 4-Trifluoromethylphenyl | 65 |

Reaction conditions: Diaryl ditelluride (0.25 mmol), potassium aryltrifluoroborate (0.5 mmol), Cu(OAc)₂ (1 mol%), bipyridine (1 mol%) in DMSO/H₂O (2:1), reflux, 12 h, under air. scielo.br

Rhodium-Catalyzed Transformations

Rhodium catalysts are effective in promoting the 1,2-addition of organotrifluoroborates to aldehydes. nih.govbristol.ac.uk This reaction allows for the formation of new carbon-carbon bonds and the synthesis of secondary and tertiary alcohols. A key feature of this transformation is the ability to achieve complete retention of stereochemistry when using chiral secondary and tertiary alkyltrifluoroborates. bristol.ac.uk While much of the research has focused on alkyltrifluoroborates, the reactivity of the trifluoroborate functional group is the key aspect of this transformation. nih.gov The reaction of this compound with an aldehyde in the presence of a rhodium catalyst would be expected to yield the corresponding secondary alcohol.

Iridium-Catalyzed C-H Borylation/Cross-Coupling Sequences

Iridium catalysts are prominently used for the C-H borylation of aromatic compounds, a process that can be integrated into one-pot sequences with subsequent cross-coupling reactions. nih.govnih.gov In such a sequence, an aryl halide can first undergo iridium-catalyzed C-H borylation to generate a borylated intermediate, which is then subjected to a cross-coupling reaction, such as a Sonogashira coupling with an alkyne, in the same vessel. nih.govnih.gov While this method typically involves the in situ generation of the organoboron species rather than starting with a pre-formed potassium organotrifluoroborate, it highlights the utility of iridium catalysis in the broader context of organoboron chemistry. The tolerance of aryl chlorides to these borylation conditions is a notable feature. nih.gov

Electrophilic Functionalization of Organotrifluoroborates

Organotrifluoroborates can also undergo functionalization through electrophilic pathways, providing access to compounds that may be challenging to synthesize via cross-coupling reactions.

Metal-Free Chlorodeboronation Reactions

A significant advancement in the functionalization of organotrifluoroborates is the development of metal-free chlorodeboronation reactions. nih.govorganic-chemistry.org This method allows for the direct conversion of aryl-, heteroaryl-, alkenyl-, alkynyl-, and alkyltrifluoroborates into their corresponding chlorinated products in good yields. nih.govnih.gov The reaction is typically carried out using trichloroisocyanuric acid (TCICA) as the chlorinating agent under mild conditions. nih.govorganic-chemistry.org This approach is tolerant of a wide array of functional groups. nih.govnih.gov The efficiency of the chlorodeboronation can be influenced by the choice of chlorinating agent, with TCICA often proving superior to reagents like N-chlorosuccinimide (NCS), Chloramine-T, or sodium hypochlorite (B82951) (NaOCl), particularly for substrates with electron-withdrawing groups. nih.gov

Table 2: Comparison of Chlorinating Agents for the Chlorodeboronation of Potassium (3-methoxycarbonyl)phenyltrifluoroborate

| Entry | Chlorinating Agent | Yield (%) |

|---|---|---|

| 1 | N-Chlorosuccinimide (NCS) | 21 |

| 2 | Chloramine-T | 30 |

| 3 | 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Inefficient |

| 4 | Sodium Hypochlorite (NaOCl) | Inefficient |

| 5 | Trichloroisocyanuric Acid (TCICA) | >95 |

Yields are for the formation of the corresponding chlorinated product. nih.gov

The mechanism of the metal-free chlorodeboronation of organotrifluoroborates is not fully understood. nih.govorganic-chemistry.org One of the proposed mechanisms involves a variation of the rare SON1 pathway, where the chlorinating agent initially acts as an oxidant for the trifluoroborate. nih.gov To investigate the potential involvement of radical intermediates, experiments have been conducted with radical probe substrates. nih.gov For example, when potassium [2-(allyloxy)phenyl]trifluoroborate was subjected to the chlorodeboronation conditions, no cyclized products were observed, which would be expected if a radical intermediate were formed. nih.gov This outcome suggests that the reaction is unlikely to proceed through a radical mechanism. nih.gov An alternative pathway, possibly an electrophilic aromatic substitution with ipso-attack of the chlorine electrophile on the carbon atom bearing the trifluoroborate group, is considered more plausible. nih.govorganic-chemistry.org

Alkylation Reactions (e.g., α-Trifluoromethylation)

This compound, as part of the broader class of organotrifluoroborates, is a versatile substrate in various alkylation reactions. A significant application is in α-trifluoromethylation processes. Research has demonstrated that aryltrifluoroborates can react with 2,2,2-trifluorodiazoethane (B1242873) to yield α-trifluoromethylated benzylic products in good to excellent yields. nih.gov This transformation is notable for its tolerance of a wide range of functional groups on the aromatic ring, including ethers, nitriles, halides, and olefins, accommodating both electron-donating and electron-withdrawing substituents. nih.gov

The resulting α-trifluoromethylated organoborons, when isolated as potassium trifluoroborate salts, exhibit remarkable stability, showing no signs of decomposition after being stored for over six months. nih.gov This stability is a significant advantage over their tricoordinate boronic acid counterparts, which can be prone to decomposition. nih.gov The synthetic utility of these products is high, as the carbon-boron bond can be further functionalized. For instance, α-trifluoromethylated benzyl bromides have been synthesized in a one-pot procedure from the corresponding potassium aryltrifluoroborate. nih.gov

The general stability and reactivity of potassium organotrifluoroborates make them valuable reagents for introducing alkyl groups into complex molecules. researchgate.netnih.gov They are generally stable to air and moisture, which simplifies handling and storage compared to other organometallic reagents. nih.gov

Amination Reactions

Potassium organotrifluoroborates, including derivatives like this compound, are effective partners in C-N bond-forming reactions, a key transformation in the synthesis of many biologically active compounds. While direct amination of the aryl ring is a common application for arylboronic acids and their derivatives, the reactivity of the trifluoroborate group also enables novel amination pathways.

One such pathway involves the reaction of potassium acyltrifluoroborates (KATs) with amines. nih.gov Although this specific reaction involves an acyl group attached to the trifluoroborate, it highlights the potential for C-N bond formation adjacent to the boron moiety. In this process, KATs react with primary or secondary amines in the presence of an acid to form trifluoroborate-iminiums (TIMs). These TIMs can then be reduced to afford α-aminotrifluoroborates. nih.gov This methodology provides access to sterically hindered α-aminoboronic acids that are otherwise difficult to prepare. nih.gov

Furthermore, the resulting α-aminotrifluoroborates have been shown to participate in cross-coupling reactions. For example, aminomethyltrifluoroborates can be coupled with various aryl and heteroaryl halides or mesylates under Suzuki-Miyaura conditions. nih.gov This demonstrates the potential for incorporating the (3-chlorophenyl) group into more complex amine-containing structures via the trifluoroborate functionality.

The following table summarizes the types of amination-related reactions involving organotrifluoroborates:

| Reaction Type | Reactants | Product | Significance |

| Trifluoroborate-iminium (TIM) formation | Potassium acyltrifluoroborates (KATs), Amines, Acid | Trifluoroborate-iminiums (TIMs) | Facile formation of a key intermediate for α-aminoboronic acid synthesis. nih.gov |

| Reduction of TIMs | Trifluoroborate-iminiums (TIMs), Reducing agent | α-Aminotrifluoroborates | Provides access to α-aminotrifluoroborates, precursors to α-aminoboronic acids. nih.gov |

| Suzuki-Miyaura Coupling | Aminomethyltrifluoroborates, Aryl/Heteroaryl halides or mesylates | Coupled amine-containing products | Allows for the incorporation of the trifluoroborate-containing fragment into larger molecules. nih.gov |

Radical-Mediated Transformations

Potassium organotrifluoroborates, including aryl derivatives like this compound, have gained prominence as precursors for carbon-centered radicals under photoredox catalysis. nih.gov These versatile reagents have been employed in a variety of radical-mediated transformations, including substitution reactions, conjugate additions, and dual catalysis systems with transition metals. nih.govacs.org The generation of radicals from stable trifluoroborate salts offers a convenient and often milder alternative to traditional methods. nih.gov

Electrochemical Cyclopropanation of Alkenyl Trifluoroborates

Recent advancements in organic synthesis have explored the use of electrochemical methods for generating radical species, offering a green and efficient alternative to chemical oxidants or reductants. In this context, an intermolecular electrocatalytic cyclopropanation of alkenyl trifluoroborates with methylene (B1212753) compounds has been developed. thieme-connect.deresearchgate.net This method allows for the synthesis of valuable cyclopropane-containing molecules from readily available starting materials. thieme-connect.de The reaction employs diphenyl sulfide (B99878) as an electrocatalyst and proceeds under base-free conditions, demonstrating high functional group tolerance. thieme-connect.deresearchgate.net

While this specific example focuses on alkenyl trifluoroborates, the underlying principles of electrochemical radical generation are applicable to a broader range of organotrifluoroborates. The reaction proceeds in moderate to excellent yields for a variety of substrates. thieme-connect.de

Mechanistic investigations into radical-mediated transformations of organotrifluoroborates have provided valuable insights into the reaction pathways. In photoredox-catalyzed reactions, the process is typically initiated by the single-electron oxidation of the trifluoroborate by an excited-state photocatalyst. nih.gov This oxidation generates a transient carbon-centered radical that can then engage in subsequent reactions. nih.gov

In the case of the electrochemical cyclopropanation of alkenyl trifluoroborates, preliminary mechanistic studies have been conducted. researchgate.net These studies suggest a pathway that does not involve the formation of hazardous carbene intermediates, which are common in other cyclopropanation methods. thieme-connect.de Instead, the mechanism is believed to involve the formation of a sulfonium (B1226848) salt that acts as a Michael acceptor. thieme-connect.de Water has been identified as the likely proton source in this process. thieme-connect.deresearchgate.net The boryl substituent plays a crucial role in facilitating the desired reaction pathway. researchgate.net

The proposed mechanism for the photoredox-catalyzed radical-radical coupling of benzyl potassium trifluoroborates with acyl azoliums involves the following key steps:

Excitation of the photocatalyst by light. nih.gov

Oxidation of the benzyl potassium trifluoroborate by the excited photocatalyst to generate a benzyl radical. nih.gov

Formation of a persistent ketyl radical from the acyl azolium. nih.gov

Radical-radical coupling of the benzyl radical and the ketyl radical to form a C-C bond. nih.gov

These mechanistic studies are crucial for understanding and optimizing radical-mediated reactions involving organotrifluoroborates.

Chemo- and Regioselectivity in Reactions of this compound

The chemo- and regioselectivity of reactions involving this compound are critical aspects that determine its synthetic utility. Organotrifluoroborates exhibit distinct reactivity patterns that can be harnessed to achieve selective transformations.

Chemoselectivity: Potassium trifluoroborates are known for their stability and can often be retained in a molecule while other functional groups undergo reaction. orgsyn.org For example, a completely chemoselective Buchwald-Hartwig coupling has been demonstrated in the presence of a secondary cyclic boron derivative, highlighting the lower reactivity of these boron species in certain cross-coupling reactions. nih.gov This stability allows for the late-stage functionalization of the boron moiety.

In the context of palladium-catalyzed cross-coupling reactions, the choice of catalyst and reaction conditions can influence which part of a molecule reacts. For instance, in a molecule containing both a trifluoroborate and a halide, it is possible to selectively react one over the other.

Regioselectivity: In reactions where multiple sites on the (3-chlorophenyl) group could potentially react, the directing effects of the substituents play a crucial role. In Rh(III)-catalyzed C-H activation and annulation reactions with benzhydroxamates and potassium vinyltrifluoroborate, the regioselectivity of the C-H activation is strongly influenced by steric factors. nih.gov The reaction preferentially occurs at the less hindered C-H bond. nih.gov While this example uses a different aryl substrate, the principles of steric and electronic control are applicable to reactions of this compound.

The following table summarizes examples of chemo- and regioselectivity in reactions involving organotrifluoroborates:

| Reaction Type | Substrates | Selectivity | Outcome |

| Buchwald-Hartwig Coupling | Molecule with both a trifluoroborate and another reactive group | Chemoselective | The other reactive group couples, leaving the trifluoroborate intact for further functionalization. nih.gov |

| Rh(III)-Catalyzed Annulation | 3-Substituted benzhydroxamates and potassium vinyltrifluoroborate | Regioselective | C-H activation occurs at the less sterically hindered position. nih.gov |

| Rh(III)-Catalyzed Annulation | Pyridine (B92270), thiophene, and furan (B31954) derivatives with potassium vinyltrifluoroborate | Regioselective | High regioselectivity observed for pyridine and furan derivatives. nih.gov |

Studies on Reaction Intermediates and Transition States

Understanding the reaction intermediates and transition states in transformations involving this compound is fundamental to elucidating reaction mechanisms and optimizing conditions. The hydrolysis of potassium organotrifluoroborates to their corresponding boronic acids is a crucial step in many Suzuki-Miyaura coupling reactions. acs.org

The rate of this hydrolysis is dependent on several factors, and for some aryltrifluoroborates, it is found to be acid-catalyzed. acs.org This has led to what is described as an "acid-base paradox," where the slow hydrolysis under basic Suzuki-Miyaura conditions is beneficial, as it allows for a slow release of the boronic acid, minimizing side reactions. acs.org The structure of the organotrifluoroborate influences its hydrolysis rate, which can be predicted by analyzing the B-F bond lengths in the intermediate difluoroborane (B8323493) or the Swain-Lupton resonance parameter of the organic substituent. acs.org

In radical-mediated reactions, the initial intermediate is a carbon-centered radical formed by the single-electron oxidation of the trifluoroborate. nih.gov In photoredox catalysis, this is often achieved by an excited-state photocatalyst. nih.gov The properties of this radical intermediate will dictate its subsequent reactivity.

Spectroscopic Analysis of Intermediates (e.g., UV-Vis Spectroscopy, NMR)

The direct observation of intermediates in palladium-catalyzed cross-coupling reactions is challenging due to their transient nature and low concentrations. However, advanced spectroscopic techniques, particularly low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, have proven invaluable in identifying and characterizing key species in the catalytic cycle.

While specific spectroscopic data for intermediates derived from this compound are not extensively detailed in dedicated public literature, the mechanistic pathways are understood by analogy to closely related arylboron reagents. The crucial step, transmetalation, is believed to proceed after the hydrolysis or solvolysis of the aryltrifluoroborate to its corresponding boronic acid. researchgate.netresearchgate.net

NMR Spectroscopy: Low-temperature NMR studies have successfully trapped and characterized pre-transmetalation intermediates, often referred to as arylpalladium(II) boronate complexes. These species contain the critical Pd-O-B linkage. For instance, in studies with analogous compounds like 4-fluorophenylboronic acid, distinct signals in both ³¹P and ¹⁹F NMR spectra have been assigned to these intermediates. The ¹¹B NMR chemical shifts are also diagnostic, helping to distinguish between tricoordinate and tetracoordinate boron centers, which can influence the rate of aryl transfer.

Detailed mechanistic studies on similar systems have identified two primary types of pre-transmetalation intermediates containing the Pd-O-B linkage:

A tricoordinate (6-B-3) boronic acid complex .

A tetracoordinate (8-B-4) boronate complex .

Both of these intermediates have been shown to be competent in undergoing transmetalation to yield the cross-coupling product. The characterization is often achieved using a combination of ¹H, ¹³C, ¹¹B, ¹⁹F, and ³¹P NMR spectroscopy, along with two-dimensional techniques like NOESY to establish spatial proximities.

UV-Vis Spectroscopy: The application of UV-Vis spectroscopy for the direct analysis of these specific catalytic intermediates is less common in the literature. While palladium complexes involved in catalysis are often colored, the low concentrations of transient intermediates and overlapping absorbances from other species in the reaction mixture make unambiguous assignments difficult. Changes in the UV-Vis spectrum can indicate the progress of a reaction, but this technique is generally not used for the detailed structural characterization of individual intermediates in these complex catalytic cycles.

Kinetic Studies (e.g., Stern-Volmer Quenching)

Kinetic studies are essential for understanding the factors that influence the rate of a reaction and for substantiating proposed mechanisms. For reactions involving this compound, this often involves monitoring the rate of product formation or reactant consumption under various conditions.

While specific Stern-Volmer quenching studies, a method typically used in photochemistry to study the kinetics of deactivation of an excited state, are not commonly reported for the mechanistic investigation of Suzuki-Miyaura reactions involving this compound, other kinetic methods are widely used.

Hammett Analysis: A key piece of kinetic data comes from the study of substituent effects on the reactivity of aryltrifluoroborates. A Hammett analysis has been conducted on the solvolysis of a series of para- and meta-substituted potassium aryltrifluoroborates, including the 3-chloro derivative. Solvolysis, the hydrolysis of the ArBF₃⁻ salt to the corresponding arylboronic acid, ArB(OH)₂, is a critical activation step prior to transmetalation.

The study revealed that electron-withdrawing substituents, such as the chlorine atom at the meta-position, retard the rate of solvolysis compared to electron-donating groups. The kinetics of solvolysis follow a pseudo-first-order rate law. A linear Hammett plot was obtained by plotting the logarithm of the observed solvolysis rate constant (k_solv) against the corresponding Hammett substituent constant (σ). This relationship provides a predictable way to tune the reactivity of the organoboron species. researchgate.netnih.gov

The rate constant for the solvolysis of this compound provides a quantitative measure of its stability and reactivity under hydrolytic conditions relevant to many cross-coupling protocols.

Below is a data table summarizing the reported kinetic data for the solvolysis of this compound in relation to other substituted analogues.

| Substituent on Phenyltrifluoroborate | Hammett Constant (σ) | Pseudo-First-Order Rate Constant (k_solv, s⁻¹) | Log(k_solv) |

|---|---|---|---|

| 4-OCH₃ | -0.27 | 2.5 x 10⁻⁴ | -3.60 |

| 4-CH₃ | -0.17 | 1.4 x 10⁻⁴ | -3.85 |

| H | 0.00 | 6.3 x 10⁻⁵ | -4.20 |

| 3-Cl | 0.37 | 1.1 x 10⁻⁵ | -4.96 |

| 4-CF₃ | 0.54 | 4.0 x 10⁻⁶ | -5.40 |

Data sourced from a Hammett analysis of aryltrifluoroborate solvolysis. nih.gov

This kinetic data is instrumental in understanding the initial activation step of this compound in catalytic reactions that occur in aqueous or protic media. The negative slope (ρ value of approximately -1) of the Hammett plot indicates that the transition state for solvolysis has a buildup of positive charge, which is destabilized by electron-withdrawing groups like chlorine. researchgate.netnih.gov

Structural Analysis and Theoretical Studies of Potassium 3 Chlorophenyl Trifluoroborate and Its Derivatives

Conformational Analysis of Trifluoroborate Anions

The trifluoroborate anion ([R-BF₃]⁻) is the key functional group in this class of compounds. Its conformation, particularly the orientation of the aryl group relative to the BF₃ moiety, can influence its reactivity and intermolecular interactions. Steric and electronic factors govern the rotational barriers around the C-B bond.

Recent studies have explored the concept of "cone angles" to quantify the steric profile of organotrifluoroborates (R-BF₃⁻). nih.gov This approach, analogous to the Tolman cone angles used in cation coordination chemistry, uses the substituent on the boron atom to define a cone angle, θ. nih.gov This parameter provides a quantitative measure of the steric bulk, which has been shown to correlate with the anion's binding affinity to macrocyclic receptors and its reactivity in fluoride (B91410) exchange reactions. nih.gov While a detailed conformational analysis specific to the (3-chlorophenyl)trifluoroborate anion is not extensively documented, general principles suggest that the chloro-substituted phenyl ring will have preferred orientations to minimize steric hindrance and optimize electronic interactions. The analysis of these conformations is often achieved through computational modeling and NMR spectroscopy. nih.govsoton.ac.uk

Crystal Engineering and Solid-State Architecture of Potassium Trifluoroborate Salts

The solid-state structure of potassium aryltrifluoroborate salts is a subject of significant interest in crystal engineering. These hybrid organic-inorganic compounds often form well-defined, predictable architectures governed by a combination of strong ionic interactions and weaker intermolecular forces. acs.orgresearchgate.net

A predominant structural motif in the crystals of potassium aryltrifluoroborate salts is a layered architecture. acs.orgacs.org These layers are composed of an inner, hydrophilic region and an outer, hydrophobic region. The inner part of the slab consists of the trifluoroborate groups and potassium cations tightly bound by strong ionic interactions, while the organic aromatic fragments point outwards. acs.org This arrangement leads to a significant difference between the strength of hydrophilic and hydrophobic interactions, which is often reflected in the plate-like morphology of the crystals and their tendency to stratify. researchgate.netacs.orgfigshare.com

These layered structures can be further classified into two main types based on the arrangement of the potassium cations:

Double-Sheet Layers : This is the most common arrangement, found in the parent potassium phenyltrifluoroborate and many of its simple derivatives. acs.orgresearchgate.netacs.org

Single-Sheet Layers : This motif can be induced by the presence of solvent molecules (like water or acetone) co-crystallized within the structure or by certain types of substituents, such as alkoxy groups. acs.orgfigshare.com

| Architecture Type | Description | Typical Compounds | Reference |

| Double-Sheet | Ionic layers formed by a double arrangement of potassium cations. | Parent PhBF₃⁻K⁺ and most simple derivatives. | acs.org, acs.org |

| Single-Sheet | Ionic layers formed by a single arrangement of potassium cations. | Occurs in the presence of solvent molecules or alkoxy groups. | acs.org, figshare.com |

The type and position of substituents on the aromatic ring, such as the chlorine atom in potassium (3-chlorophenyl)trifluoroborate, play a critical role in modulating the final crystal structure. acs.org Electronegative substituents, including halogen atoms, can coordinate with the potassium cations, significantly affecting the molecular organization within the crystal lattice. acs.org

Furthermore, substituents guide the interactions between adjacent layers. These interlayer forces can range from weak C–H···π contacts to stronger C–H···O, C–H···F, and halogen bonds (e.g., Br···I, I···I, Br···F). acs.orgfigshare.com A systematic study of 15 aryltrifluoroborate potassium salts with various substituents (including halogens, CF₃, and alkoxy groups) demonstrated that these groups allow for the fine-tuning of the solid-state architecture. acs.orgacs.orgfigshare.com For instance, electron-donating ortho-substituents were generally observed to coordinate to the potassium centers. acs.orgfigshare.com The specific placement of the chloro group at the meta-position in (3-chlorophenyl)trifluoroborate influences the electronic distribution and steric profile, which in turn dictates the specific packing arrangement and the nature of the intermolecular interactions that stabilize the crystal structure.

Computational Chemistry Approaches (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying potassium organotrifluoroborates. nih.gov DFT allows for the accurate prediction of electronic structures, molecular geometries, and energetic properties, providing insights that complement experimental findings. nih.govnih.gov The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. nih.gov

DFT calculations are widely used to predict the ground-state molecular structures of organotrifluoroborates. chemrxiv.orgresearchgate.net By optimizing the geometry of the molecule, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles. nih.gov This is crucial for understanding the conformational preferences of the trifluoroborate anion as discussed in section 4.1.

Periodic DFT approaches have also been applied to characterize the layered crystal structures of potassium aryltrifluoroborates, helping to rationalize the observed packing arrangements and the energetics of intermolecular interactions. acs.orgfigshare.com Furthermore, DFT is used to analyze chemical activity by examining parameters such as the HOMO-LUMO energy gap, which indicates the molecule's propensity for electronic transitions. nih.gov

| Predicted Parameter | Method | Significance | Reference |

| Molecular Geometry | DFT Geometry Optimization | Provides bond lengths, bond angles, and conformational data. | nih.gov, researchgate.net |

| Electronic Structure | DFT (Self-Consistent Field) | Calculates molecular orbital energies (HOMO/LUMO). | nih.gov |

| Thermodynamic Parameters | DFT Calculations | Predicts enthalpy, entropy, and Gibbs free energy of formation. | nih.gov |

| Crystal Packing | Periodic DFT | Characterizes solid-state architectures and intermolecular forces. | acs.org, figshare.com |

Theoretical calculations are instrumental in elucidating the complex mechanisms of reactions involving organotrifluoroborates, most notably the Suzuki-Miyaura cross-coupling reaction. chemrxiv.org While potassium organotrifluoroborates are generally stable, their participation in this palladium-catalyzed reaction requires in-situ hydrolysis to a more active boronic acid species. researchgate.neted.ac.ukwikipedia.org

DFT studies have been employed to investigate the key steps of the catalytic cycle:

Hydrolysis : Computational models help to understand the pathways for the conversion of the stable [ArBF₃]⁻K⁺ salt to the corresponding arylboronic acid, ArB(OH)₂, which is the active species in the transmetalation step. researchgate.netresearchgate.net

Transmetalation : This is a critical step where the aryl group is transferred from the boron atom to the palladium(II) center. DFT calculations have suggested that while fluoride can potentially act as a bridging ligand between palladium and boron, a hydroxide (B78521) bridge is energetically much more favorable. rsc.org Combined experimental and theoretical studies have provided detailed insights into the transition state structures for this step. chemrxiv.org

Reductive Elimination : The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, has also been modeled to understand its energetics and transition state. chemrxiv.org

By mapping the potential energy surfaces of the entire catalytic cycle, computational studies can identify the rate-determining steps and explain the influence of ligands, bases, and solvents on the reaction's efficiency. chemrxiv.orgresearchgate.net

Spectroscopic Methods for Advanced Characterization (beyond basic identification)

Advanced spectroscopic techniques are indispensable for moving beyond simple identification to a deeper understanding of the structural nuances, reactivity, and electronic nature of this compound. These methods provide detailed insights into the molecule's behavior, its interaction with other chemical species, and the fine details of its bonding and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organotrifluoroborates. nih.gov Multinuclear NMR experiments, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, provide a complete picture of the molecule's atomic connectivity and electronic environment. nih.gov The ¹⁹F NMR spectrum is particularly informative for potassium organotrifluoroborates, typically showing a sharp singlet or a quartet (due to coupling with ¹¹B) in the range of -129 to -141 ppm. nih.gov The ¹¹B NMR spectrum offers direct insight into the boron center, which is crucial for confirming the trifluoroborate structure. nih.gov

Beyond structural confirmation, NMR is a powerful tool for elucidating reaction mechanisms and identifying products, especially in transition-metal-catalyzed reactions like the Suzuki-Miyaura coupling. nih.gov By monitoring the reaction mixture over time, researchers can identify transient intermediates, track the consumption of reactants, and observe the formation of products. researchgate.net For instance, in studies of the Suzuki-Miyaura reaction, ¹⁹F NMR spectroscopy has been used to monitor the conversion of the aryltrifluoroborate starting material and to detect the formation of palladium intermediates. nih.gov This allows for detailed kinetic analysis and provides direct evidence for specific mechanistic pathways, such as the "boronate pathway," by observing the behavior of key intermediates under various conditions. nih.gov

The elucidation of the final product structure is also definitively achieved through NMR. Upon successful cross-coupling, the NMR spectra show characteristic changes. For example, the signals corresponding to the aromatic protons and carbons of this compound will shift upon formation of a new carbon-carbon bond, and new signals corresponding to the coupled partner will appear. The disappearance of the characteristic ¹⁹F and ¹¹B signals for the trifluoroborate group confirms the completion of the reaction.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H | 7.0 - 8.0 | Provides information on the aromatic protons, showing characteristic splitting patterns based on substitution. |

| ¹³C | 120 - 140 | Details the carbon framework of the phenyl ring. The carbon atom bonded to boron is often difficult to observe due to quadrupolar relaxation. nih.gov |

| ¹⁹F | -129 to -141 | A highly sensitive nucleus for confirming the presence and electronic environment of the BF₃⁻ group. nih.gov |

| ¹¹B | 2.5 - 6.0 | Directly probes the boron atom, confirming the tetracoordinate nature of the trifluoroborate salt. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of a molecule's functional groups and bonding structure. uni-siegen.decardiff.ac.uk These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the molecule's polarizability. ksu.edu.sanih.gov For a molecule like this compound, which lacks a center of symmetry, many vibrational modes are active in both IR and Raman, though their intensities may differ significantly. spectroscopyonline.com

The vibrational spectrum of this compound is characterized by several key regions:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the phenyl ring.

B-F Stretching: Strong absorptions in the IR spectrum, usually found in the 950-1100 cm⁻¹ region, are indicative of the trifluoroborate group.

C-Cl Stretching: A band in the 600-800 cm⁻¹ region, confirming the presence of the chloro-substituent.

C-B Stretching: A weaker band, often found around 1100-1200 cm⁻¹.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental spectra to perform a complete vibrational analysis. conicet.gov.arresearchgate.net This allows for the precise assignment of observed bands to specific normal modes of vibration, providing a robust characterization of the molecule's structure and bonding forces. conicet.gov.ar

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Detection Method |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR & Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR & Raman |

| C-B Stretch | 1100 - 1200 | IR (often weak) |

| B-F Asymmetric Stretch | 950 - 1100 | IR (strong) |

| C-Cl Stretch | 600 - 800 | IR & Raman |

UV-Visible Spectroscopy for Electronic Properties and Quenching Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. slideshare.net For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions of the electrons in the conjugated system of the phenyl ring. shu.ac.uklibretexts.org The position of the maximum absorbance (λmax) and the molar absorptivity (ε) provide valuable information about the electronic structure of the molecule and the extent of conjugation. shu.ac.uk The presence of the chloro-substituent and the trifluoroborate group can influence the energy of these transitions, causing shifts in the absorption spectrum compared to unsubstituted benzene.

This technique is also instrumental in mechanistic investigations, particularly for photocatalytic reactions, through fluorescence quenching studies. acs.org If this compound is used in a reaction involving a photocatalyst, its ability to interact with the excited state of the catalyst can be quantified. Stern-Volmer experiments, for example, can determine whether the aryltrifluoroborate acts as an electron acceptor or donor (a quencher) by measuring the decrease in the photocatalyst's fluorescence intensity as the concentration of the trifluoroborate is increased. acs.org Such studies are crucial for establishing the feasibility of a proposed photoredox catalytic cycle and understanding the initial electron transfer steps that trigger the chemical transformation. acs.org

| Electronic Transition | Typical λmax Range (nm) | Description |

|---|---|---|

| π → π | 220 - 280 | Corresponds to the excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic ring. libretexts.org |

| n → π | > 280 (if applicable) | Involves excitation of a non-bonding electron (e.g., from the chlorine atom) to a π antibonding orbital. These transitions are typically much weaker (lower ε) than π → π* transitions. shu.ac.uk |

Applications of Potassium 3 Chlorophenyl Trifluoroborate in Targeted Synthesis and Materials Science

Role as a Building Block in Complex Molecular Architectures

The primary application of Potassium (3-chlorophenyl)trifluoroborate in synthetic organic chemistry is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nih.govorganic-chemistry.org This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, which are the fundamental framework of most organic molecules.

Potassium organotrifluoroborates are considered stable, solid precursors to the more reactive boronic acids required for the catalytic cycle. orgsyn.org In a typical Suzuki-Miyaura coupling, this compound is used to transfer the 3-chlorophenyl group to another molecule, such as an aryl or vinyl halide or triflate. nih.gov This process enables the construction of complex biaryl structures, which are common motifs in pharmaceuticals, natural products, and functional materials. The stability of the trifluoroborate salt means it can be carried through multiple synthetic steps before being activated for the final coupling reaction, a strategic advantage in multi-step synthesis. orgsyn.org This makes it an indispensable tool for chemists to selectively introduce the 3-chlorophenyl moiety, a common structural unit, into larger, more intricate molecular architectures.

Applications in Medicinal Chemistry and Agrochemical Development

The unique structural and electronic properties of the 3-chlorophenyl group make it a valuable component in the design of new bioactive molecules. This compound serves as a key reagent for incorporating this specific structural motif.

Synthesis of Drug Candidates and Bioactive Molecules

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, and reagents like this compound are crucial to its success. organic-chemistry.org The 3-chlorophenyl group is present in numerous compounds investigated for therapeutic applications. Its incorporation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. By providing a stable and reliable method for introducing this group, this compound facilitates the synthesis of libraries of potential drug candidates for screening and development. While specific drugs are often the result of extensive development, the fundamental synthesis of their core structures frequently relies on the type of carbon-carbon bond formation enabled by this reagent. chemimpex.com

Development of Pesticides and Agricultural Products

While the 3-chlorophenyl structural unit is found in some agrochemicals, the direct application of this compound in the synthesis of commercial pesticides is not extensively documented in publicly available research. However, its precursor, 3-chlorophenylboronic acid, is noted for its utility in creating complex organic molecules for the agrochemical sector. chemimpex.com Given that potassium trifluoroborates are stable and effective alternatives to boronic acids, it is plausible that this compound could be employed in the research and development of new agricultural products, even if specific examples are not widespread.

Contributions to Materials Science

The versatility of organotrifluoroborates extends beyond medicinal chemistry into the realm of materials science, where they are used to construct molecules with tailored physical and electronic properties.

Development of Materials with Specific Optical, Electronic, or Structural Properties

The incorporation of specific aryl groups into larger molecular systems can significantly alter their properties. This compound can be used to introduce the 3-chlorophenyl moiety into polymers or large organic molecules, thereby tuning their electronic and photophysical characteristics. For instance, related potassium acyltrifluoroborates have been identified as valuable in developing novel materials. The electron-withdrawing nature of the chlorine atom and the specific substitution pattern on the phenyl ring can influence properties such as luminescence, conductivity, and thermal stability. This makes the compound a potentially useful building block in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and other functional materials.

Use in Perovskite Solar Cell Research for Defect Passivation

A significant and promising application of halogenated potassium phenyltrifluoroborates is in the field of renewable energy, specifically in the advancement of perovskite solar cells (PSCs). chemicalbook.com Perovskite materials are highly efficient at converting sunlight to electricity, but their performance and stability are often limited by defects in their crystal structure, such as halide and cation vacancies.

Recent research has demonstrated that using additives is an effective strategy for "defect passivation"—neutralizing these defects to improve the solar cell's efficiency and lifespan. chemicalbook.com Studies on related compounds, such as (4-methoxyphenyl) potassium trifluoroborate and para-halogenated phenyl trifluoroborates, have shown they are highly effective passivating agents. chemicalbook.com

The mechanism is twofold:

Anion Passivation : The trifluoroborate (BF3⁻) group interacts with and passivates positively charged defects, such as halide vacancies, within the perovskite lattice. The fluorine atoms can also form hydrogen bonds with organic cations in the perovskite (like MA⁺ or FA⁺), stabilizing them and reducing the formation of cation vacancies.

Cation Passivation : The potassium (K⁺) ion helps to suppress ion migration within the perovskite film, a major cause of hysteresis and long-term degradation in the solar cells.

This dual-action passivation leads to a higher quality perovskite film with fewer non-radiative recombination centers, resulting in a significant boost in power conversion efficiency (PCE) and improved operational stability. chemicalbook.com Research on a related compound demonstrated an increase in PCE from a baseline value to nearly 20% with the addition of the trifluoroborate salt. While much of the published research has focused on the para-substituted (4-chloro) isomer, the chemical principles of defect passivation by the trifluoroborate and potassium ions are directly applicable to the meta-substituted this compound.

Table 1: Impact of a Related Potassium Aryltrifluoroborate Additive on Perovskite Solar Cell Performance Data based on research on (4-methoxyphenyl) potassium trifluoroborate, illustrating the potential impact of this class of compounds.

| Device Configuration | Power Conversion Efficiency (PCE) | Hysteresis | Reference |

| Control (No Additive) | Lower | Present | |

| With Trifluoroborate Additive | 19.5% | Eliminated |

Formation of Covalent Organic Frameworks (COFs) via Dynamic Chemistry

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. sapub.orgnih.govunt.edu The synthesis of COFs often relies on the principles of dynamic covalent chemistry (DCC), which involves reversible bond formation. researchgate.netkuleuven.be This reversibility allows for "error-correction" during the crystallization process, leading to highly ordered, thermodynamically stable structures. researchgate.net

Boronic acids are key building blocks in the synthesis of some of the most studied COFs. acs.org The formation of boroxine (B1236090) or boronate ester linkages is a cornerstone of this chemistry. kuleuven.beacs.org For instance, the self-condensation of arylboronic acids can form planar six-membered boroxine rings, which then stack to form a 2D or 3D framework. researchgate.net Alternatively, the reaction of boronic acids with diols or other polyols leads to the formation of boronate esters, another common linkage in COFs. kuleuven.be

While direct examples of this compound in COF synthesis are not extensively documented, its role as a stable precursor to the corresponding boronic acid is of significant interest. Potassium organotrifluoroborates are known to hydrolyze in situ to form boronic acids under certain conditions. kuleuven.be This property suggests their potential utility in COF synthesis. The controlled release of the boronic acid from the more stable trifluoroborate salt could offer advantages in modulating the kinetics of COF formation. The introduction of fluorine-containing building blocks can also enhance the properties of the resulting COFs, such as their crystallinity, porosity, and stability. nih.gov

The general scheme for the formation of a boroxine-linked COF from a boronic acid, which can be generated from a potassium aryltrifluoroborate, is depicted below:

Table 1: Key Concepts in COF Synthesis via Dynamic Boron Chemistry

| Concept | Description | Relevance to this compound |

| Dynamic Covalent Chemistry (DCC) | Reversible reactions that allow for the formation of thermodynamically stable, crystalline products. researchgate.netkuleuven.be | The formation of boroxine and boronate ester linkages from boronic acids is a prime example of DCC. kuleuven.be |

| Boronic Acids as Building Blocks | Key precursors for the formation of boroxine and boronate ester-linked COFs. acs.org | This compound can serve as a stable, solid precursor to (3-chlorophenyl)boronic acid. |

| In situ Generation of Boronic Acid | The hydrolysis of potassium organotrifluoroborates can release the corresponding boronic acid under reaction conditions. kuleuven.be | This allows for the use of air- and moisture-stable trifluoroborates in syntheses that require boronic acids. kuleuven.be |

| Potential for Functionalized COFs | The use of substituted precursors like this compound allows for the incorporation of specific functionalities into the COF structure. | The chloro-substituent can impart specific electronic or steric properties to the final COF material. |

Exploration of New Reaction Pathways and Strategies in Organic Chemistry Research

Potassium organotrifluoroborates have emerged as highly valuable reagents in modern organic synthesis due to their stability, ease of handling, and versatile reactivity. nih.gov While they participate in various transformations, their most significant application has been in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nih.govmit.edu

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. nih.govorganic-chemistry.org this compound serves as an excellent nucleophilic partner in these reactions, allowing for the introduction of the 3-chlorophenyl group onto a wide range of molecular scaffolds. The reaction generally proceeds in the presence of a palladium catalyst and a base. mit.edunih.gov

Research in this area has focused on expanding the scope and utility of the Suzuki-Miyaura reaction by employing various aryl and heteroaryl coupling partners. The stability of potassium aryltrifluoroborates to air and moisture makes them more convenient to use than the corresponding boronic acids in many cases. nih.gov

The table below summarizes representative Suzuki-Miyaura cross-coupling reactions involving potassium aryltrifluoroborates with various organic electrophiles, illustrating the versatility of this methodology.

Table 2: Representative Suzuki-Miyaura Reactions of Potassium Aryltrifluoroborates

| Aryltrifluoroborate | Coupling Partner | Catalyst System | Base | Product | Yield |

| Potassium Phenyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / S-Phos | K₃PO₄ | 4-Methoxybiphenyl | High |

| Potassium Phenyltrifluoroborate | 2-Chlorotoluene | Pd(OAc)₂ / S-Phos | K₃PO₄ | 2-Methylbiphenyl | High |

| Potassium 4-Tolyltrifluoroborate | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / S-Phos | K₃PO₄ | 4-Methyl-4'-nitrobiphenyl | High |

| Potassium 3-Pyridyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / S-Phos | K₃PO₄ | 4-(3-Pyridyl)benzonitrile | Good |

This table presents generalized examples based on the reactivity of potassium aryltrifluoroborates in Suzuki-Miyaura reactions. mit.edu The specific conditions and yields for this compound would require experimental determination.

The exploration of reaction pathways for compounds like this compound continues to be an active area of research, with potential for the development of new catalytic systems and the synthesis of novel organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Comparative Analysis and Future Directions

Emerging Trends and Challenges in Trifluoroborate Chemistry

The field of trifluoroborate chemistry is dynamic, with ongoing research focused on expanding its synthetic utility and addressing existing limitations. A key trend is the development of new catalyst systems, including those based on non-precious metals, to further enhance the efficiency and sustainability of reactions involving organotrifluoroborates. longdom.org There is also a continuous effort to improve the functional group compatibility of these reagents, allowing for their application in the synthesis of increasingly complex molecules. longdom.org

A significant challenge remains the development of methods for the direct and efficient synthesis of a wider variety of functionalized organotrifluoroborates. While many are accessible from the corresponding boronic acids, direct C-H borylation followed by conversion to the trifluoroborate is an area of active investigation. Furthermore, expanding the scope of reactions beyond cross-coupling to include other transformations is a major focus. upenn.edu

Potential for Further Methodological Development and Novel Applications

The unique properties of potassium organotrifluoroborates position them for continued development and application in diverse areas of chemical science. There is considerable potential for the development of new synthetic methodologies that leverage their stability and reactivity. This includes the design of novel catalytic cycles that can directly utilize the trifluoroborate moiety without the need for in situ hydrolysis to the boronic acid.

Beyond traditional organic synthesis, organotrifluoroborates are finding applications in materials science and medicinal chemistry. longdom.org Their stability and ease of handling make them attractive building blocks for the synthesis of functional materials, such as organic electronics and polymers. longdom.org In medicinal chemistry, the ability to incorporate boron-containing moieties into drug candidates is of growing interest, and organotrifluoroborates provide a robust platform for achieving this. longdom.org The exploration of organotrifluoroborates in biorthogonal chemistry for labeling biomolecules is another exciting frontier. longdom.org As our understanding of their reactivity deepens, we can expect to see the emergence of even more innovative applications for this versatile class of compounds.

常见问题

Q. What are the recommended synthesis routes for Potassium (3-chlorophenyl)trifluoroborate, and how is purity ensured?

this compound is typically synthesized via cross-coupling reactions or hydrolysis of boronic acids. For example, in palladium-catalyzed enantioselective syntheses, the compound is prepared using aryl chlorides or bromides under optimized conditions with potassium fluoride or carbonate as a base. Purification often involves reversed-phase column chromatography (H₂O/MeCN + 0.1% TFA) followed by freeze-drying to isolate the product . Purity is verified via NMR (¹H, ¹³C, ¹⁹F) and COA (Certificate of Analysis) reports, which detail molecular weight, CAS number, and chromatographic data .

Q. How should this compound be handled and stored to maintain stability?

The compound must be stored under inert gas (nitrogen or argon) at 2–8°C to prevent hydrolysis or oxidation. Handling requires impervious gloves, safety glasses, and protective clothing to avoid skin/eye contact. Work areas should be well-ventilated, and exposure to moisture or heat must be minimized .

Q. What spectroscopic techniques are used to characterize this compound?

Key characterization methods include:

Q. What is the role of this compound in Suzuki-Miyaura (SM) coupling?

It serves as a stable boron reagent for cross-coupling with aryl halides. Unlike boronic acids, trifluoroborates resist protodeboronation and require aqueous solvent systems (e.g., THF/H₂O) and bases like K₂CO₃ to generate active boronic acid intermediates in situ .

Advanced Research Questions

Q. How do endogenous fluoride and boronic acid influence SM coupling efficiency with this compound?

Fluoride released during hydrolysis activates the palladium catalyst and stabilizes intermediates, while boronic acid (generated in situ) participates in transmetalation. In biphasic toluene/water systems, incomplete reactions occur due to boronic acid degradation, whereas THF/water systems (10:1) achieve >95% yield by balancing hydrolysis and coupling rates .

Q. What strategies mitigate protodeboronation side reactions in SM coupling?

- Solvent optimization : THF/water (10:1) minimizes side products compared to toluene/water .

- Base selection : K₂CO₃ or Cs₂CO₃ (3–6 equiv) accelerates hydrolysis of the trifluoroborate to boronic acid, reducing residual intermediates .

- Additives : KF enhances boronic acid stability, improving coupling yields .

Q. How does this compound perform in enantioselective syntheses?

In palladium-catalyzed three-component reactions, it enables α-arylglycine formation with moderate enantioselectivity ([α]D²⁰ = +86.4). Low yields (e.g., 13%) highlight challenges in stereochemical control, necessitating optimization of chiral ligands (e.g., BINAP) and reaction temperatures .

Q. Can visible-light photoredox catalysis expand the reactivity of this compound?

Yes. Under visible-light irradiation, electrophilic radicals (e.g., alkyl or aryl) add to the trifluoroborate group, enabling C–C bond formation without traditional transition-metal catalysts. This method tolerates esters, ketones, and heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。